molecular formula C14H10Cl3NO B2809861 2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide CAS No. 726157-37-5

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide

Cat. No.: B2809861
CAS No.: 726157-37-5
M. Wt: 314.59
InChI Key: MCXJDPBZXJMZKR-UHFFFAOYSA-N
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Description

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide is a chemical compound with the molecular formula C14H10Cl3NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a dichlorophenyl group, and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide typically involves the reaction of 3,5-dichloroaniline with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting compound is then purified through recrystallization or column chromatography to obtain a high-purity product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high yield of the compound. Safety measures are also implemented to handle the toxic and hazardous nature of the reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.

    Oxidation Reactions: Oxidation products include corresponding oxides and other oxidized derivatives.

    Reduction Reactions: Reduction products include amines and other reduced compounds.

Scientific Research Applications

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide can be compared with other similar compounds, such as:

    2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide: Similar structure but with a nitro group, leading to different chemical and biological properties.

    2-chloro-N-(3,5-dichlorophenyl)-5-nitrobenzamide: Another similar compound with a nitro group in a different position, affecting its reactivity and applications.

    2-chloro-N-(3,5-dichlorophenyl)acetamide: Lacks the phenyl group, resulting in different chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2-chloro-N-(3,5-dichlorophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-10-6-11(16)8-12(7-10)18-14(19)13(17)9-4-2-1-3-5-9/h1-8,13H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXJDPBZXJMZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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